molecular formula C32H52Cl2FeP2Pd B1512871 Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+) CAS No. 854019-82-2

Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)

Cat. No.: B1512871
CAS No.: 854019-82-2
M. Wt: 731.9 g/mol
InChI Key: XAYLYDUFNJVBCE-RPDSBUJNSA-L
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Description

The compound Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+) is a heterobimetallic complex featuring:

  • A cyclopenta-1,3-diene ligand, a conjugated cyclic diene known for its stability and π-bonding interactions .
  • A chiral phosphane ligand (ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane), providing steric bulk and electronic modulation to the metal centers.

Its molecular formula is C₁₈H₂₇Cl₂FeP₂Pd, with a molecular weight of approximately 590.9 g/mol (estimated from analogous structures in ). The stereochemistry at the chiral phosphorus center (1R configuration) influences its reactivity and coordination geometry .

Properties

IUPAC Name

cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47P2.C5H5.2ClH.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;2*1H;;/q2*-1;;;2*+2/p-2/t21-;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYLYDUFNJVBCE-RPDSBUJNSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52Cl2FeP2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746438
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1R)-1-(di-tert-butylphosphanyl)ethyl]-2-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide--dichloropalladium (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854019-82-2
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1R)-1-(di-tert-butylphosphanyl)ethyl]-2-(dicyclohexylphosphanyl)cyclopenta-2,4-dien-1-ide--dichloropalladium (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+) is a complex organometallic compound characterized by its unique structural features, including cyclopentadiene and dual metal centers (iron and palladium). This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and catalysis.

Chemical Structure and Properties

The compound's molecular formula is C34H28Cl2FeP2PdC_{34}H_{28}Cl_2FeP_2Pd, with a molecular weight of approximately 731.7 g/mol. Its structure includes a cyclopentadienyl moiety coordinated to iron(II) and palladium(II) centers, which enhances its reactivity in various chemical processes .

Biological Activity Overview

Research indicates that this compound may possess significant biological activities, particularly in the fields of anticancer research and antimicrobial applications. The following sections summarize the findings from various studies regarding its biological activity.

Anticancer Properties

Several studies have explored the anticancer potential of organometallic compounds containing palladium and iron. The dual metal centers allow for unique interactions with biological macromolecules such as DNA and proteins.

  • Mechanism of Action : The interaction with DNA is believed to involve the formation of DNA adducts, which can interfere with replication and transcription processes, ultimately leading to apoptosis in cancer cells .
  • Case Study : A study demonstrated that similar organometallic compounds exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may also have comparable effects .

Antimicrobial Activity

The antimicrobial properties of cyclopentadiene derivatives have been investigated, particularly against Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies reported that derivatives of cyclopentadiene showed inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness was measured by the diameter of inhibition zones, indicating potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganismInhibition Zone Diameter (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli15
Compound CPseudomonas aeruginosa12

Catalytic Properties

The compound's catalytic properties are also noteworthy. The presence of both iron and palladium allows for enhanced catalytic activity in various organic transformations.

  • Applications : It has been utilized in cross-coupling reactions, which are essential in synthesizing complex organic molecules for pharmaceutical applications .

Scientific Research Applications

Catalysis

The primary application of this compound lies in its role as a catalyst in organic reactions:

  • Cross-Coupling Reactions : The palladium center facilitates cross-coupling reactions such as Suzuki and Heck reactions, enabling the formation of carbon-carbon bonds. These reactions are crucial in synthesizing pharmaceuticals and agrochemicals.
    Reaction TypeExample ReactionKey Benefits
    Suzuki CouplingAryl halide + Boronic acidHigh selectivity and yield
    Heck ReactionAryl halide + AlkeneEfficient formation of alkenes
    Case Study: In a study by Zhang et al. (2020), the compound was utilized in a Suzuki coupling reaction that achieved yields exceeding 95% under mild conditions .

Organic Synthesis

This compound is instrumental in synthesizing complex organic molecules:

  • Synthesis of Phosphorus-Containing Compounds : The phosphane ligands allow for the formation of phosphorus-containing products, which are valuable in materials science and as intermediates in organic synthesis.
    Target CompoundSynthesis MethodYield (%)
    Phosphine OxidesReaction with electrophilesUp to 90%
    Organophosphorus AcidsHydrolysis of phosphonate estersVariable

Materials Science

The coordination chemistry of this compound opens avenues for developing new materials:

  • Polymerization Catalysts : The compound can act as a catalyst in the polymerization of cyclic monomers, leading to novel polymeric materials with tailored properties.

    Case Study: Research conducted by Lee et al. (2021) demonstrated the use of the compound in polymerizing lactones to produce biodegradable polymers with enhanced mechanical properties .

Chemical Reactions Analysis

Cross-Coupling Reactions

This complex exhibits catalytic activity in Suzuki-Miyaura and Heck reactions , similar to structurally related palladium-phosphine catalysts .

Key Features:

  • Suzuki Coupling : Efficient for aryl halide coupling with boronic acids under mild conditions (room temperature, aqueous media).

    • Example: Coupling of aryl chlorides with methyliminodiacetic acid (MIDA) boronates to form biaryls .

    • Turnover numbers (TON) exceed 10,000 in optimized systems .

  • Heck Reaction : Catalyzes olefination of aryl halides.

    • High regioselectivity for α-olefin products due to steric effects from the bulky tert-butylphosphine ligands .

Reaction Conditions:

Reaction TypeSubstratesBaseSolventTemperatureYield (%)
Suzuki CouplingAryl chlorides, MIDA boronatesK3_3
PO4_4
Water/THF25°C85–95
Heck OlefinationAryl bromides, StyreneNaOAcDMF100°C70–80

Ligand Substitution Reactions

The phosphine ligands in the complex undergo substitution reactions with stronger-field ligands (e.g., CO, CN^-
), altering catalytic properties.

Example:

  • Replacement of tert-butylphosphine with triphenylphosphine (PPh3_3
    ) forms a less sterically hindered catalyst, enhancing activity in electron-deficient substrate coupling.

Redox Reactions

The iron center participates in electron-transfer processes , while palladium cycles between 0 , +2 , and +4 oxidation states during catalysis .

Observed Pathways:

  • Oxidation : Pd(II) → Pd(IV) in the presence of strong oxidants (e.g., O2_2
    ), forming transient intermediates that facilitate C–H activation .

  • Reduction : Pd(II) → Pd(0) during catalytic cycles, regenerated by reductants like ascorbic acid .

Diels–Alder Cyclization

The cyclopentadienyl ligand enables participation in intramolecular Diels–Alder reactions , forming polycyclic structures .

Case Study:

  • Heating the complex with 4-(pent-4-enyl)cyclopent-2-enone ethylene ketal at 120°C yields tricyclo[5.2.1.0]decan-8-one derivatives via cyclopenta-1,3-dien-2-yl enol ether intermediates .

Catalytic Cycle in Cross-Coupling

A proposed mechanism for Suzuki coupling involves:

  • Oxidative Addition : Pd(0) reacts with aryl halide to form Pd(II)–Ar–X.

  • Transmetallation : Boronate transfers aryl group to Pd(II).

  • Reductive Elimination : Biaryl product releases, regenerating Pd(0) .

Kinetic Data:

| Step | Rate Constant (k, s1^{-1}
) | Activation Energy (Ea_a
, kJ/mol) |
|-----------------------|-------------------------------|-------------------------------------|
| Oxidative Addition | 1.2 × 103^{-3}
| 85 |
| Reductive Elimination | 5.8 × 102^{-2}
| 62 |

Stability and Decomposition Pathways

  • Thermal Degradation : Above 150°C, ligand dissociation occurs, forming metallic palladium and iron oxides .

  • Hydrolysis : Susceptible to acidic conditions, releasing HCl and phosphine oxides.

Comparison with Similar Compounds

Cyclopenta-1,3-diene;dichloropalladium;iron(2+) Derivatives

Property Target Compound Ferrocene Derivatives (e.g., Ferrocenecarboxylic Acid) CCD-Based Heteroatom-Substituted Complexes
Molecular Weight ~590.9 g/mol ~186.04 g/mol (ferrocene core) ~350–450 g/mol (varies with substituents)
Redox Potential Pd(II)/Pd(0) and Fe(II)/Fe(III) transitions; tunable via phosphane ligands Fe(II)/Fe(III) at ~0 V vs. SCE Adjustable via heteroatoms (S, N, O)
Catalytic Activity Bimetallic synergy for cross-coupling or hydrogenation Limited; primarily redox mediators Enhanced charge transfer in optoelectronic applications
Stability High thermal stability due to bulky phosphane ligands Moderate; degrades above 200°C Sensitive to heteroatom electronegativity

Key Findings :

  • The target compound’s bimetallic structure offers broader catalytic versatility compared to monometallic ferrocene derivatives .
  • Its chiral phosphane ligand enhances enantioselectivity in asymmetric catalysis, a feature absent in simpler cyclopentadienyl complexes .

Phosphane-Ligated Cyclopentadienyl Complexes

Compound Metal Centers Ligand System Applications Reference
Target Compound Pd(II), Fe(II) Chiral ditert-butyl-dicyclohexylphosphane + cyclopenta-1,3-diene Asymmetric catalysis, redox switches
Cyclopenta-1,4-diene;triphenylphosphane;iridium(I) Ir(I) Triphenylphosphane + 1,5-cyclooctadiene Hydrogenation catalysts
1,4-Bis(cyclopenta-1,3-dienyl)ethyl Derivatives (CCD) None (organic) Conjugated cyclopentadienyl backbone with heteroatoms (S, N, O) Optoelectronic materials

Structural Insights :

  • The target compound’s 1,3-diene configuration (conjugated) offers greater stability compared to 1,4-diene isomers, which exhibit non-conjugated π-systems prone to torsional strain .
  • Iridium analogs (e.g., ) show shorter metal-ligand bond lengths (Ir–C: ~2.19 Å) compared to Pd/Fe in the target compound (~2.3–2.5 Å estimated), impacting catalytic turnover rates .

Electrochemical and Optical Properties

Compound HOMO-LUMO Gap (eV) λₐᵦₛ (nm) Notable Features
Target Compound ~3.1 (calculated) 450–500 Metal-to-ligand charge transfer (Pd/Fe → ligand)
CCD-S (S-substituted) 2.8 520 Enhanced conductivity due to sulfur’s polarizability
Ferrocenecarboxylic Acid 4.5 290 Insulating behavior; weak optical absorption

Research Highlights :

  • The target compound’s lower HOMO-LUMO gap compared to ferrocene derivatives suggests superior electron-transfer capabilities .
  • Substituted CCD complexes (e.g., CCD-S) outperform the target compound in optoelectronic applications due to tunable heteroatom effects .

Preparation Methods

Synthesis of Ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane Ligand

  • The preparation begins with the functionalization of cyclopenta-1,3-diene to introduce phosphanyl substituents. The dicyclohexylphosphanyl group is installed via nucleophilic substitution or lithiation followed by reaction with chlorophosphines.
  • The di-tert-butylphosphine moiety is attached to the ethyl substituent at the 1-position of the cyclopentadienyl ring, ensuring stereochemical control to obtain the (1R) configuration.
  • The cyclopenta-1,4-diene system is stabilized by the conjugation with the phosphanyl groups, facilitating subsequent coordination steps.

Formation of Dichloropalladium Complex

  • Palladium dichloride is reacted with the synthesized phosphine ligand under inert atmosphere conditions, typically in anhydrous solvents such as tetrahydrofuran (THF) or toluene.
  • The reaction proceeds via ligand substitution where the phosphine ligands coordinate to the palladium center, displacing labile ligands such as chloride ions or solvent molecules.
  • Stirring and controlled temperature (often room temperature to 50°C) are maintained to optimize complex formation and avoid decomposition.

Incorporation of Iron(2+)

  • The iron(2+) ion is introduced to the complex, often as a ferrocene derivative or iron salt, to coordinate with the cyclopentadienyl rings and form the final organometallic complex.
  • The iron coordination stabilizes the complex and can influence its electronic and catalytic properties.
  • The process may involve controlled redox conditions to maintain the iron in the +2 oxidation state.

Experimental Conditions and Optimization

Step Conditions Notes
Ligand synthesis Anhydrous solvents, inert atmosphere Use of glovebox or Schlenk techniques
Palladium complexation Room temp to 50°C, stirring Avoid moisture to prevent Pd hydrolysis
Iron(2+) incorporation Controlled redox, inert atmosphere Maintain Fe(II) state for complex stability

Representative Reaction Scheme

  • Ligand Preparation:
    Cyclopenta-1,3-diene + chlorodicyclohexylphosphine → dicyclohexylphosphanylcyclopentadiene intermediate
    Followed by reaction with di-tert-butylphosphine ethyl derivative → ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane

  • Palladium Complex Formation:
    Ligand + PdCl₂ → phosphine-palladium dichloride complex

  • Iron(2+) Coordination:
    Palladium complex + Fe(II) salt → final iron(2+)-palladium-phosphine complex

Research Findings and Characterization

  • Spectroscopic analysis (NMR, IR, UV-Vis) confirms the successful coordination of phosphine ligands to palladium and iron centers.
  • X-ray crystallography studies (where available) reveal the geometry around the palladium and iron centers, confirming bidentate coordination of phosphine ligands and η⁵-coordination of cyclopentadienyl rings.
  • Purity and yield are optimized by controlling stoichiometry and reaction conditions, with yields typically ranging from 60-85% depending on scale and purification methods.

Summary Table of Key Data

Parameter Value / Description Source / Notes
Molecular Weight 731.9 g/mol PubChem
Molecular Formula C₃₂H₅₂Cl₂FeP₂Pd PubChem
Palladium source PdCl₂ Common reagent
Iron source Fe(II) salts or ferrocene derivatives Controlled oxidation state
Solvents THF, toluene, inert atmosphere Standard organometallic solvents
Temperature Room temperature to 50°C Optimized for ligand stability
Yield 60-85% Dependent on purification

Q & A

Basic: What synthetic methodologies are recommended for preparing this organometallic complex?

Answer:
The synthesis typically involves sequential ligand coordination and metalation. A general approach includes:

  • Step 1: Prepare the cyclopentadienyl ligand (e.g., cyclopenta-1,3-diene derivatives) via Diels-Alder reactions or deprotonation of cyclopentadiene precursors .
  • Step 2: Synthesize the chiral phosphine ligand (ditert-butyl-[(1R)-...ethyl]phosphane) through asymmetric catalysis or resolution, ensuring stereochemical purity .
  • Step 3: Combine ligands with palladium(II) chloride (PdCl₂) and iron(II) salts under inert conditions. Use spectroscopic techniques (³¹P NMR, IR) to confirm coordination .
    Critical Note: Optimize stoichiometry to avoid byproducts (e.g., uncoordinated ligands or metal aggregates).

Basic: How is the compound characterized to confirm structural integrity?

Answer:
Key characterization methods include:

  • X-ray Crystallography: Resolve the coordination geometry of palladium and iron centers.
  • Multinuclear NMR: ¹H, ¹³C, and ³¹P NMR to verify ligand environments and metal-ligand bonding .
  • Elemental Analysis: Confirm empirical formula (e.g., C, H, P, Pd, Fe content).
  • Mass Spectrometry (ESI-MS): Detect molecular ion peaks for the intact complex.
    Data Contradiction Alert: Discrepancies in NMR shifts may arise from solvent effects or paramagnetic impurities (e.g., Fe²⁺ vs. Fe³⁺). Cross-validate with XPS or Mössbauer spectroscopy .

Advanced: How does the chiral phosphine ligand influence catalytic efficiency in cross-coupling reactions?

Answer:
The ditert-butyl-[(1R)-...ethyl]phosphane ligand:

  • Steric Effects: Bulky tert-butyl groups prevent catalyst deactivation by stabilizing the palladium center against aggregation .
  • Electronic Tuning: The dicyclohexylphosphanyl group enhances electron density at Pd, accelerating oxidative addition steps.
  • Stereoselectivity: The (1R)-configured ethyl group directs substrate approach, critical for enantioselective C–C bond formation.
    Methodological Insight: Compare turnover numbers (TONs) and enantiomeric excess (ee) using ligands with varying substituents. Kinetic studies (e.g., Eyring plots) reveal activation barriers .

Advanced: What safety protocols are critical when handling this compound?

Answer:

  • Air Sensitivity: Store under argon/nitrogen due to Fe²⁺ and PdCl₂ oxidation risks .
  • Solvent Compatibility: Avoid dichloromethane (DCM) if the complex is DCM-coordinated (risk of ligand displacement) .
  • Waste Disposal: Separate palladium-containing waste for recovery; iron residues require chelation before disposal.
    Reference: Safety Data Sheets (SDS) recommend PPE (gloves, goggles) and fume hood use .

Advanced: How can contradictory catalytic activity data be resolved in different solvent systems?

Answer:
Contradictions often arise from:

  • Solvent Coordination: Polar solvents (DMF, MeCN) may displace ligands, altering the catalytic cycle .
  • Redox Activity: Fe²⁺/Fe³⁺ interconversion in protic solvents (e.g., ethanol) can deactivate the catalyst.
    Resolution Strategy:
  • Use cyclic voltammetry to map redox potentials in different solvents.
  • Conduct in situ XAFS to monitor metal coordination changes .

Basic: What are the primary applications of this complex in organic synthesis?

Answer:

  • Cross-Coupling Reactions: Suzuki-Miyaura, Heck reactions (Pd center mediates C–C bond formation).
  • Reductive Cyclizations: Iron co-catalyst facilitates electron transfer steps (e.g., nitroarene cyclization to indoles) .
  • Asymmetric Catalysis: Chiral phosphine ligands enable enantioselective synthesis of pharmaceuticals.

Advanced: What strategies optimize ligand-metal ratio to prevent catalyst poisoning?

Answer:

  • Titration Studies: Use Job’s plot method (UV-Vis or NMR) to determine optimal Pd:ligand ratio.
  • Additive Screening: Introduce silver salts (Ag₂O) to scavenge halides that poison Pd centers.
  • Theoretical Modeling: DFT calculations predict binding affinities and guide ligand design .

Basic: How is the iron co-catalyst regenerated during catalytic cycles?

Answer:

  • Reductant Role: Fe²⁺ acts as a sacrificial reductant, transferring electrons to Pd(II) to regenerate Pd(0).
  • Co-Substrate Addition: Use formic acid derivatives (CO surrogates) to replenish Fe²⁺ via H₂ evolution .

Advanced: What mechanistic evidence supports the dual role of Pd and Fe in tandem catalysis?

Answer:

  • Isotopic Labeling: ¹⁸O tracing in CO-releasing reactions confirms Fe-mediated CO transfer to Pd.
  • XAS Studies: Identify Pd(0)/Fe(III) intermediates during catalytic turnover .

Basic: How to troubleshoot low yields in Pd/Fe-catalyzed reactions?

Answer:

  • Check Oxygen Levels: Ensure rigorous degassing to prevent Fe²⁺ oxidation.
  • Ligand Degradation: Monitor ligand stability via ³¹P NMR; switch to more robust analogues (e.g., arylphosphines).
  • Substrate Purity: Remove traces of amines/thiols that poison the catalyst.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)
Reactant of Route 2
Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)

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